![molecular formula C5H11O4P B104374 Dimethyl (2-oxopropyl)phosphonate CAS No. 4202-14-6](/img/structure/B104374.png)
Dimethyl (2-oxopropyl)phosphonate
Overview
Description
Dimethyl (2-oxopropyl)phosphonate, also known as Dimethyl acetonylphosphonate, is a reagent used together with tosyl azide in a one-pot alkynylation of aldehydes . It is a key intermediate in prostaglandin synthesis .
Synthesis Analysis
The synthesis of Dimethyl (2-oxopropyl)phosphonate involves several steps. One approach is the acylation of methylphosphonates, which includes metalation of dialkyl methylphosphonates and the reaction of this intermediate with acetyl chloride or its synthetic equivalent . Another approach is based on the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites .Molecular Structure Analysis
The molecular formula of Dimethyl (2-oxopropyl)phosphonate is C5H11O4P, and its molecular weight is 166.11 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Dimethyl (2-oxopropyl)phosphonate is a clear liquid with a boiling point of 124°C and a flash point of 93°C . Its specific gravity is 1.21 at 20°C . The refractive index n20/D is 1.439 .Scientific Research Applications
Organic Synthesis
Dimethyl (2-oxopropyl)phosphonate is used as a reagent in organic synthesis . It can be used in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Alkynylation of Aldehydes
This compound is used together with tosyl azide in a one-pot alkynylation of aldehydes . This process is crucial in the synthesis of alkynes, which are important in the production of pharmaceuticals and agrochemicals .
Production of Pharmaceuticals
Dimethyl (2-oxopropyl)phosphonate is used in the production of various pharmaceuticals . Its unique properties make it a valuable component in the synthesis of drugs .
Production of Agrochemicals
In addition to pharmaceuticals, this compound is also used in the production of agrochemicals . These chemicals are essential for protecting crops and increasing agricultural productivity .
Research and Development
Dimethyl (2-oxopropyl)phosphonate is used in research and development in the field of chemistry . It is used in the synthesis of new compounds and the development of new reactions .
Industrial Applications
In the industrial sector, Dimethyl (2-oxopropyl)phosphonate is used in the production of various chemicals . Its versatility makes it a valuable component in the chemical industry .
Safety And Hazards
Dimethyl (2-oxopropyl)phosphonate is a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this chemical .
properties
IUPAC Name |
1-dimethoxyphosphorylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWIYNWMROWVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194846 | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20611 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.07 [mmHg] | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20611 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyl (2-oxopropyl)phosphonate | |
CAS RN |
4202-14-6 | |
Record name | Dimethyl P-(2-oxopropyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4202-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl (2-oxopropyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Dimethyl (2-oxopropyl)phosphonate in organic synthesis?
A1: Dimethyl (2-oxopropyl)phosphonate serves as a crucial precursor in synthesizing Dimethyl (diazomethyl)phosphonate [, ]. This reagent facilitates the homologation of aldehydes, effectively converting them into alkynes [, ]. This reaction is particularly valuable due to its adaptability to various solvents and reaction conditions, including nonprotic solvents with mild bases [].
Q2: Can you elaborate on the synthetic advantages of using Dimethyl (2-oxopropyl)phosphonate for alkyne synthesis?
A2: Previous methods for synthesizing Dimethyl (diazomethyl)phosphonate, the key reagent derived from Dimethyl (2-oxopropyl)phosphonate, were complex and multi-step []. The research highlights a simplified, one-pot synthesis of Dimethyl (diazomethyl)phosphonate directly from Dimethyl (2-oxopropyl)phosphonate []. This optimized process involves azide transfer, diazotransfer, and methanolysis, culminating in a straightforward extraction of the desired reagent []. Furthermore, the aldehyde intended for conversion to alkyne can be introduced directly into the reaction mixture, streamlining the homologation into a single-step process [].
Q3: Aside from alkyne synthesis, what other applications have been explored for Dimethyl (2-oxopropyl)phosphonate derivatives?
A3: Research has investigated the use of Dimethyl (2-oxopropyl)phosphonate derivatives, specifically β-keto phosphonates, in reactions with Furukawa-modified Simmons-Smith zinc carbenoids []. This interaction allows for the chain extension of these phosphonate derivatives []. The studies delved into the mechanism of this chain extension reaction using nuclear magnetic resonance to identify key reaction intermediates []. This approach has shown promise in synthesizing complex molecules, including polycyclopropanes, showcasing the versatility of Dimethyl (2-oxopropyl)phosphonate derivatives in organic synthesis [].
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